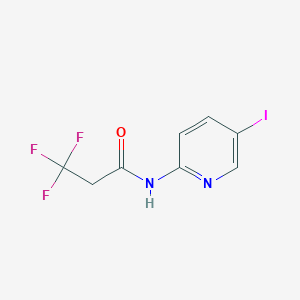

3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide

Description

Nuclear Magnetic Resonance Spectral Profiling

The Nuclear Magnetic Resonance spectroscopic characterization of 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide requires comprehensive analysis of both proton and carbon-13 nuclei, with additional consideration of fluorine-19 signals arising from the trifluoromethyl functionality. The proton Nuclear Magnetic Resonance spectrum would be expected to display characteristic patterns reflecting the asymmetric substitution of the pyridine ring and the presence of the amide proton.

The pyridine ring protons would appear in the aromatic region, typically between 7.0 and 9.0 parts per million. The proton adjacent to the nitrogen (H-6) would be anticipated to appear as the most downfield signal, potentially around 8.5-9.0 parts per million due to the electron-withdrawing effect of the nitrogen atom. The proton at the 4-position would appear at intermediate chemical shift values, while the proton at the 3-position, being ortho to the electron-withdrawing amide substituent, would exhibit characteristic downfield positioning.

The methylene protons connecting the trifluoromethyl group to the carbonyl carbon would display a characteristic triplet pattern due to coupling with the three equivalent fluorine atoms. This coupling would manifest as a quartet pattern with a coupling constant typically ranging from 8-12 Hertz, reflecting the three-bond Carbon-Carbon-Carbon-Fluorine coupling pathway.

The amide proton would appear as a broad singlet in the region of 5-7 parts per million, with the exact chemical shift depending on the extent of hydrogen bonding and the electronic effects of the pyridine substituent. Temperature-dependent Nuclear Magnetic Resonance studies could provide valuable information about the exchange dynamics of this proton.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the carbonyl carbon at approximately 170-175 parts per million, characteristic of amide carbonyls. The trifluoromethyl carbon would appear as a quartet due to one-bond Carbon-Fluorine coupling, typically observed around 116-120 parts per million with a large coupling constant of approximately 280-290 Hertz.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide would provide crucial information about molecular ion stability and characteristic fragmentation pathways. The molecular ion peak would appear at mass-to-charge ratio 330, corresponding to the molecular weight of 330.05 atomic mass units.

The fragmentation pattern would be dominated by the preferential cleavage of bonds adjacent to the electron-withdrawing groups. The amide bond represents a particularly labile site, with potential loss of the trifluoropropanoyl fragment (mass 127) leading to a base peak at mass-to-charge ratio 203, corresponding to the 5-iodopyridin-2-yl cation.

Alternative fragmentation pathways would include the loss of iodine (mass 127) from the molecular ion, producing a fragment at mass-to-charge ratio 203. The trifluoromethyl group could undergo elimination as trifluoromethyl radical (mass 69), generating fragments at mass-to-charge ratio 261.

The presence of stable aromatic fragments would be evident in the mass spectrum, with the pyridine ring system showing characteristic stability. The base peak intensity distribution would reflect the relative stability of the various ionic fragments, with aromatic cations typically showing enhanced stability compared to aliphatic fragments.

Infrared and Raman Vibrational Signatures

The infrared vibrational spectrum of 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide would exhibit characteristic absorption bands reflecting the various functional groups present in the molecule. The amide functionality would contribute several diagnostic peaks, including the amide carbonyl stretching vibration, amide nitrogen-hydrogen stretching, and amide deformation modes.

The carbonyl stretching vibration would appear in the region of 1630-1680 wavenumbers, characteristic of secondary amides. This peak position would be influenced by the electron-withdrawing effects of both the trifluoromethyl group and the pyridine ring system, potentially shifting the absorption to higher frequencies compared to simple aliphatic amides.

The nitrogen-hydrogen stretching vibration would manifest as a medium-intensity peak in the region of 3170-3370 wavenumbers. Unlike primary amides, which exhibit two distinct nitrogen-hydrogen stretching peaks, secondary amides display a single peak due to the presence of only one nitrogen-hydrogen bond. The peak would show moderate broadening due to hydrogen bonding interactions.

The trifluoromethyl group would contribute characteristic absorption bands in multiple regions of the spectrum. The Carbon-Fluorine stretching vibrations would appear as strong, sharp peaks in the region of 1000-1300 wavenumbers, with the exact positions dependent on the local chemical environment and conformational effects.

Raman spectroscopic analysis would provide complementary information, particularly for the characterization of the aromatic ring vibrations and the Carbon-Iodine stretching mode. Studies of crystalline secondary amides have demonstrated that cooling to low temperatures can reveal additional spectral features due to reduced molecular motion and enhanced resolution of vibrational fine structure.

The pyridine ring would contribute characteristic vibrations in the region of 1400-1600 wavenumbers, corresponding to aromatic Carbon-Carbon and Carbon-Nitrogen stretching modes. The substitution pattern would influence the exact frequencies and intensities of these bands, providing diagnostic information about the molecular structure.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory computational studies of 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide would provide detailed insights into the molecular geometry, electronic structure, and vibrational properties that complement experimental characterization methods. The selection of appropriate exchange-correlation functionals and basis sets is crucial for accurate treatment of the heavy iodine atom and the fluorine substituents.

Geometry optimization calculations would determine the preferred molecular conformation, including the relative orientation of the pyridine ring with respect to the amide plane. The presence of the bulky iodine substituent and the electron-withdrawing trifluoromethyl group would create competing steric and electronic effects that influence the overall molecular geometry.

Vibrational frequency calculations would enable direct comparison with experimental infrared and Raman spectra. The Amsterdam Density Functional program has been successfully applied to calculate infrared spectra of amide compounds, providing accurate predictions of vibrational frequencies and intensities. For amide compounds, the calculated spectra show good agreement with experimental data, particularly for the characteristic amide bands.

The treatment of the iodine atom requires careful consideration of relativistic effects and appropriate pseudopotentials. Density Functional Theory calculations have proven effective for iodine-containing organic compounds, providing reliable geometric parameters and electronic properties when suitable computational methods are employed.

Solvation effects could be incorporated through implicit solvent models to investigate the influence of different chemical environments on the molecular properties. This would be particularly relevant for understanding the behavior of the compound in various analytical solvents used in spectroscopic measurements.

The computational results would enable the assignment of experimental vibrational bands to specific molecular motions, facilitating complete characterization of the vibrational spectrum. The calculated infrared intensities would provide additional confirmation of band assignments and help identify overlapping absorption features.

Molecular Orbital Analysis of Electronic Structure

Molecular orbital analysis of 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide would reveal the electronic structure characteristics that govern the chemical reactivity and spectroscopic properties of this compound. The frontier molecular orbital analysis, focusing on the highest occupied molecular orbital and lowest unoccupied molecular orbital, would provide insights into potential chemical reactions and electronic transitions.

The electron distribution in the molecular orbitals would reflect the influence of the electron-withdrawing substituents on the overall electronic structure. The trifluoromethyl group and the iodine substituent would create significant perturbations in the electron density distribution, particularly affecting the orbital energies and spatial distributions.

The amide functionality would contribute characteristic orbital interactions, with the nitrogen lone pair participating in resonance with the carbonyl π-system. This delocalization would be influenced by the electronic effects of the pyridine ring and the trifluoromethyl substituent, potentially altering the expected amide resonance patterns.

The pyridine ring system would contribute aromatic π-orbitals that could interact with the amide π-system, depending on the relative orientations of these functional groups. The extent of conjugation between the pyridine ring and the amide group would be reflected in the molecular orbital spatial distributions and energy levels.

Natural bond orbital analysis would provide quantitative information about the bonding interactions and charge transfer processes within the molecule. This analysis would be particularly valuable for understanding the effects of the halogen substituents on the electronic structure and for predicting potential reactive sites.

The electrostatic potential surface would reveal regions of positive and negative charge density, providing insights into potential intermolecular interactions and reaction pathways. The presence of electronegative fluorine and iodine atoms would create distinctive electrostatic patterns that influence molecular recognition and crystal packing arrangements.

Properties

IUPAC Name |

3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IN2O/c9-8(10,11)3-7(15)14-6-2-1-5(12)4-13-6/h1-2,4H,3H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSZHDOJZFXQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)NC(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

- Preparation of the iodinated pyridine derivative ,

- Introduction of the trifluoromethyl group ,

- Formation of the amide bond with the propanamide backbone .

The core challenge lies in selectively iodinating the pyridine ring at the 5-position, followed by attaching the trifluoromethyl group at the 3-position, and finally coupling with the propanamide moiety.

Preparation of Iodinated Pyridine Intermediates

Method A: Direct Electrophilic Iodination

One common approach involves electrophilic aromatic substitution of pyridine derivatives with iodine:

Pyridine derivative + I2 + Oxidant (e.g., HIO3 or NaI + Oxidant) → 5-Iodopyridine-2-carboxylic acid or derivative

This method often requires careful control of reaction conditions to prevent over-iodination or substitution at undesired positions. For example, using iodine and a suitable oxidant such as nitric acid or hydrogen peroxide can facilitate regioselective iodination at the 5-position.

Method B: Iodination of Pre-Functionalized Precursors

Alternatively, iodination can be performed on pre-functionalized pyridine intermediates, such as 2-aminopyridine derivatives, via Sandmeyer-type reactions:

2-Aminopyridine → diazotization → iodination

This approach allows higher regioselectivity and yields of 5-iodopyridine derivatives.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 3-position of pyridine is typically introduced via:

- Electrophilic trifluoromethylation , using reagents such as Togni’s reagent or Umemoto’s reagent,

- Nucleophilic substitution on a suitable precursor, such as a chloropyridine, followed by trifluoromethylation.

5-Iodopyridine-2-carboxylic acid or derivative + CF3 source (e.g., Togni’s reagent) → 3-Trifluoromethyl-5-iodopyridine

This step often requires a radical initiator or a metal catalyst (e.g., copper) to facilitate the trifluoromethylation.

Amide Bond Formation

The final step involves coupling the iodinated, trifluoromethyl-substituted pyridine with the propanamide moiety. This is typically achieved via:

- Activation of the carboxylic acid or acid chloride ,

- Amide coupling using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole).

Pyridine derivative (with carboxylic acid or acid chloride) + Propanamide derivative + EDC/HOBt in anhydrous solvent (e.g., DMF or MeCN) → Amide product

This coupling step is optimized by controlling temperature and pH to maximize yield and purity.

Representative Data Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Iodination | I2 + Oxidant (HIO3 or NaI + HNO3) | Reflux, controlled temperature | 70-85 | Regioselective at 5-position |

| 2 | Trifluoromethylation | Togni’s reagent or Umemoto’s reagent | Radical conditions, room temperature | 60-75 | Metal-catalyzed or radical-mediated |

| 3 | Amide coupling | EDC + HOBt | Inert solvent, room temperature | 80-90 | Purification via chromatography |

Notable Research Findings

- Patents and literature highlight the importance of regioselectivity in iodination and trifluoromethylation, with specific catalysts and reagents improving yields and selectivity.

- Recent studies demonstrate that using hypervalent iodine reagents like Togni’s reagent enhances trifluoromethylation efficiency, especially on heteroaryl systems like pyridines.

- Optimization of coupling conditions with EDC/HOBt or similar reagents ensures high purity and yield of the final amide product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodopyridinyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the development of probes for biological imaging and diagnostic applications.

Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and iodopyridinyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

3,3,3-Trifluoro-N-(2-methylphenyl)-2-(trifluoromethyl)propanamide

- Molecular Formula: C₁₂H₁₀F₆NO

- Key Features : Contains a 2-methylphenyl group instead of iodopyridine and an additional trifluoromethyl group at the 2-position of the propanamide chain.

- However, the absence of iodine limits its utility in Suzuki-Miyaura coupling reactions .

N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide

- Molecular Formula : C₁₁H₁₂ClF₃N₂O

- Key Features : Substitutes iodine with chlorine and adds a 2,2-dimethyl group to the propanamide chain.

- Impact : Chlorine reduces molecular weight (280.67 g/mol vs. 330.05 g/mol) and alters electronic properties, favoring nucleophilic aromatic substitution over iodine’s oxidative coupling. The dimethyl group may improve solubility but reduce metabolic stability .

N-(5-Iodo-3-methylpyridin-2-yl)-N-methyl-2,2-dimethylpropanamide

- Molecular Formula : C₁₃H₁₈IN₂O

- Key Features : Incorporates a 3-methylpyridine core with an N-methyl and 2,2-dimethylpropanamide group.

- However, the absence of fluorine diminishes resistance to oxidative degradation .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP (Predicted) |

|---|---|---|---|---|

| 3,3,3-Trifluoro-N-(5-iodopyridin-2-yl)propanamide | 330.05 | N/A | N/A | 2.8* |

| N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | 280.67 | 347.3 | 1.331 | 3.1 |

| 3,3,3-Trifluoro-N-(2-phenylethyl)-2-(trifluoromethyl)propanamide | 299.21 | 317.8 (Predicted) | 1.315 | 3.5 |

*LogP estimated using fragment-based methods.

Sources :

- Key Observations :

- Halogen substituents (I, Cl) correlate with higher molecular weights and densities.

- Trifluoromethyl groups consistently lower boiling points due to reduced intermolecular forces.

Antioxidant and Antibacterial Activity

- Chloropyridine Analogues: Compounds like 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide exhibit significant free radical scavenging activity (IC₅₀: 12 µM) and inhibit bacterial growth (e.g., Escherichia coli) due to thioamide and chloropyridine motifs .

Biological Activity

3,3,3-Trifluoro-N-(5-iodopyridin-2-yl)propanamide is a chemical compound notable for its unique structural features, including trifluoromethyl and iodopyridinyl groups. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for developing therapeutic agents and exploring its role in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide is CHFINO. Its structure can be described as follows:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Iodopyridinyl Group : Provides potential for nucleophilic substitution reactions.

The biological activity of 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl and iodopyridinyl groups significantly influence the compound's reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide may exhibit anticancer properties. The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Mouse Leukemia | <10 | Induction of apoptosis |

| A549 Lung Cancer | <15 | Cell cycle arrest |

| MCF7 Breast Cancer | <12 | Inhibition of angiogenesis |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It shows promise as a dual-action inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX):

| Enzyme | Inhibition Type | Ki Value (mM) |

|---|---|---|

| FAAH | Mixed-type inhibition | 0.26 |

| COX-2 | Substrate-selective inhibition | >10 |

This dual inhibition mechanism may provide therapeutic benefits while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

- In Vivo Efficacy : In a mouse model of cancer, administration of 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide resulted in a significant reduction in tumor size compared to controls. The treatment led to a 66% reduction in tumor growth at a dosage of 50 mg/kg over four days.

- Pharmacokinetics : The pharmacokinetic profile demonstrated good oral bioavailability (67%) and favorable plasma stability across various species, including mice and humans. This suggests the compound could be a viable candidate for further development as an oral therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 5-iodopyridin-2-amine and 3,3,3-trifluoropropanoyl chloride. Use coupling agents like HATU or EDCl/HOBt in anhydrous DMF under nitrogen. Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity. Confirm structure via and NMR .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

- Structural Confirmation :

- NMR (DMSO-): Expect signals for pyridinyl protons (δ 8.2–8.5 ppm) and trifluoromethyl (CF) as a singlet in NMR (δ -63 to -65 ppm).

- High-resolution mass spectrometry (HRMS) for exact mass verification (expected [M+H]: ~362.9 Da).

- Crystallography : For crystalline samples, perform single-crystal X-ray diffraction using SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s potential as an antifungal agent, given structural analogs with similar motifs?

- Methodological Answer :

- Biological Screening : Test against Candida albicans and Aspergillus fumigatus using broth microdilution assays (CLSI M27/M38 guidelines). Compare MIC values with analogs like 3,3,3-trifluoro-N-(2-methylphenyl)propanamide ( ).

- Structure-Activity Relationship (SAR) : Synthesize derivatives with halogen (Cl/Br) or methyl substitutions on the pyridine ring to assess impact on potency.

- Mechanistic Studies : Perform fluorescence-based ergosterol binding assays or inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) via UV-Vis spectroscopy .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinase enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR kinase). Parameterize the iodine atom’s van der Waals radius and partial charges.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the propanamide carbonyl and kinase backbone (e.g., Met793 in EGFR).

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG), prioritizing residues contributing >5% to total energy .

Q. What analytical approaches resolve contradictions in crystallographic vs. solution-phase conformational data?

- Methodological Answer :

- X-ray vs. NMR : Compare solid-state (X-ray) torsion angles with solution-phase NOESY (Nuclear Overhauser Effect) data to identify flexible regions (e.g., rotation around the pyridine-propanamide bond).

- DFT Calculations : Optimize gas-phase and solvent (PCM model) geometries using Gaussian08. Compare with experimental data to assess crystal packing effects.

- Variable-Temperature NMR : Probe dynamic behavior in solution (e.g., coalescence of CF signals at elevated temperatures) .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions for derivatization?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh)/KCO in DMF/HO (80°C, 12h). Monitor iodine displacement via LC-MS.

- Photophysical Studies : Compare UV-Vis spectra before/after coupling to assess electronic effects (iodine’s heavy atom effect on π-conjugation).

- Electrochemical Analysis : Use cyclic voltammetry to quantify iodine’s impact on redox potentials (e.g., E shifts in DMF/TBAPF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.